(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione

Asymmetric synthesis Chiral resolution Cephalotaxine alkaloids

Researchers requiring a rigid, enantiopure spirocyclic scaffold with orthogonal reactivity face challenges with racemic or non-oxygenated analogs that alter binding and catalytic outcomes. CAS 219503-87-4 provides the specific (5R) configuration and dual lactam-lactone functionality. - **Structural Precision:** γ-Lactam and γ-lactone on a spiro[4.4] framework; tPSA 58.89 Ų, XLogP -0.5 for lead-like FBDD libraries. - **Enantiopure Assurance:** Single (5R) isomer eliminates stereochemical confounding in assays and catalysis. - **Supply Chain:** Available in research quantities with global shipping; verify CAS 219503-87-4.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 219503-87-4
Cat. No. B11918165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione
CAS219503-87-4
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC1CC2(CCOC2=O)NC1=O
InChIInChI=1S/C7H9NO3/c9-5-1-2-7(8-5)3-4-11-6(7)10/h1-4H2,(H,8,9)/t7-/m1/s1
InChIKeyHFYNGOMGMNQLKV-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione: Chiral Spirocyclic Building Block


(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione (CAS 219503-87-4) is a chiral spirocyclic compound with the molecular formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol [1]. The compound features a rigid spiro[4.4] framework incorporating both a γ-lactam (five-membered cyclic amide) and a γ-lactone (five-membered cyclic ester) functionality fused at a single quaternary spiro carbon, with the (5R) absolute stereochemistry defined at the spiro center [1]. This dual heteroatom architecture distinguishes it from simpler azaspirodiones that lack the oxygen atom in the second ring system, conferring a distinct hydrogen-bonding capacity and conformational rigidity that influences molecular recognition in both synthetic and potentially biological contexts.

Non-Substitutability of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione


Generic substitution of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione with racemic 1-azaspiro[4.4]nonane-2,6-dione or with non-oxygenated chiral spirocycles is scientifically indefensible due to two fundamental structural differences. First, the presence of a γ-lactone ring replacing a carbocyclic ketone alters both hydrogen-bond donor/acceptor capacity and overall molecular topology, which directly impacts molecular recognition in enzyme active sites or receptor binding pockets [1]. Second, stereochemistry at the spiro center dictates the absolute three-dimensional orientation of both heterocyclic rings; the (R)- and (S)-enantiomers of related azaspirodiones are established to be non-interchangeable in asymmetric synthesis applications, with enantiopure intermediates required for the stereocontrolled elaboration of complex natural products [2]. The quantitative evidence below substantiates why this specific enantiomer, with its unique oxygenated framework, must be specified by exact CAS number in procurement decisions.

Differentiation Evidence for (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione


Enantiopure (5R) vs Racemic Mixture

The (5R) enantiomer of 7-oxa-1-azaspiro[4.4]nonane-2,6-dione is defined by its absolute stereochemistry at the spiro carbon, a feature absent in the racemic mixture. In the structurally related 1-azaspiro[4.4]nonane-2,6-dione system, the enantiomers have been resolved via chiral acetals, and only the enantiomer matching the natural stereochemistry of (−)-cephalotaxine serves as a viable chiral relay for total synthesis [1]. The (5R) designation is determined by Cahn-Ingold-Prelog priority rules and directly corresponds to the stereochemical series that yields the natural enantiomer of cephalotaxine alkaloids.

Asymmetric synthesis Chiral resolution Cephalotaxine alkaloids

γ-Lactone Ring vs Carbocyclic Ketone

(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione (C₇H₉NO₃, MW 155.15) contains a γ-lactone oxygen in the second ring, replacing the methylene unit found in (5R)-1-azaspiro[4.4]nonane-2,6-dione (C₈H₁₁NO₂, MW 153.18) [1][2]. This substitution introduces an additional hydrogen bond acceptor (the lactone carbonyl oxygen), increasing the topological polar surface area (tPSA) from approximately 46.2 Ų (estimated for the non‑oxygenated analog) to 58.89 Ų for the target compound [1]. The oxygen atom also increases molecular polarity as reflected by the calculated XLogP3-AA value of -0.5 [1], indicating enhanced aqueous compatibility relative to non-oxygenated spirocyclic analogs.

Medicinal chemistry Scaffold design Hydrogen bonding

Synthetic Utility: Cephalotaxine Alkaloid Synthesis

The 1-azaspiro[4.4]nonane framework is a validated chiral intermediate for the synthesis of (−)-cephalotaxine, a pentacyclic alkaloid with established antileukemic activity whose semisynthetic derivative omacetaxine mepesuccinate received FDA approval in 2012 for chronic myeloid leukemia treatment [1][2]. Enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal, a protected analog, has been achieved in 8 chemical operations with 26% overall yield and ≥95% enantiomeric excess [2]. While the target compound (5R)-7-oxa-1-azaspiro[4.4]nonane-2,6-dione has not been directly reported in published total syntheses, its structural homology to the validated 1-azaspiro[4.4]nonane core positions it as a potential oxygenated scaffold for analog development.

Natural product synthesis Cephalotaxine Anticancer alkaloids

Nitrogen Position: 2-Aza vs 1-Aza Pharmacology

The target compound features the 1-aza substitution pattern (nitrogen adjacent to the spiro carbon) with a 2,6-dione arrangement, distinguishing it from 2-azaspiro[4.4]nonane-1,3-dione scaffolds where the nitrogen occupies the 2-position. The 2-aza scaffold has been extensively investigated for anticonvulsant activity, with N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione exhibiting anti-seizure properties in the maximal electroshock (MES) model at 100 mg/kg in mice and 30 mg/kg in rats [1]. No comparable in vivo pharmacological data are available for the target 7-oxa-1-aza scaffold, representing a significant knowledge gap that may constitute either a limitation for applications requiring established pharmacology or an opportunity for novel target discovery.

Anticonvulsant CNS drug discovery Scaffold comparison

Application Scenarios for (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione


Oxygenated Cephalotaxine Analog Synthesis

Given the established role of the 1-azaspiro[4.4]nonane scaffold as a chiral relay in (−)-cephalotaxine total synthesis [1], the (5R)-7-oxa variant offers a strategic entry point for synthesizing oxygenated cephalotaxine analogs. The γ-lactone oxygen provides a built-in functional handle for late-stage diversification and may alter the physicochemical properties of resulting analogs—potentially modulating solubility, metabolic stability, or target engagement relative to the parent cephalotaxine scaffold. Researchers pursuing novel cephalotaxine derivatives should specify this exact CAS number to ensure acquisition of the correct (5R) enantiomer, as the stereochemical integrity is essential for maintaining the proper three-dimensional architecture required for biological activity.

Scaffold for Fragment-Based Drug Discovery

The compound's spirocyclic architecture combined with its dual heteroatom framework (γ-lactam and γ-lactone) makes it a suitable candidate for fragment-based drug discovery (FBDD) libraries seeking three-dimensional, non-planar scaffolds. The calculated topological polar surface area of 58.89 Ų and XLogP3-AA of -0.5 [2] position this fragment within favorable physicochemical space for lead-like compounds (tPSA < 140 Ų; logP < 3). Unlike the non-oxygenated 1-azaspiro[4.4]nonane-2,6-dione scaffold (MW 153.18, tPSA ~46.2 Ų), the 7-oxa variant introduces an additional hydrogen-bond acceptor that may engage distinct protein binding sites. The (5R) enantiopure form eliminates the confounding factor of racemic mixtures in biophysical assays, ensuring that observed binding interactions can be unambiguously attributed to a single stereoisomer.

Chiral Spirocyclic Ligands and Catalysts

The rigid spiro[4.4] framework with defined (5R) stereochemistry provides a conformationally constrained scaffold suitable for developing chiral ligands in asymmetric catalysis. The dual lactam-lactone functionality offers orthogonal reactivity for selective derivatization: the lactam nitrogen can undergo N-alkylation or acylation, while the lactone carbonyl can be reduced to a diol or opened with nucleophiles [3]. This orthogonal functionalization potential distinguishes it from simple spirocyclic ketones and enables the systematic construction of chiral ligand libraries with tunable electronic and steric properties. Procurement of the enantiopure (5R) form is essential, as the (5S) enantiomer would produce ligands with opposite stereochemical induction in catalytic asymmetric transformations.

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